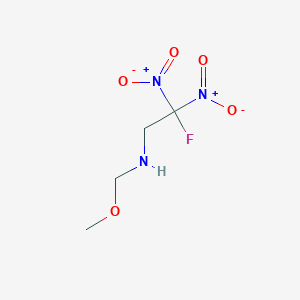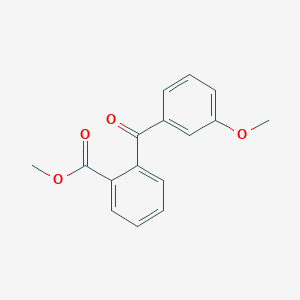
1-(2-Methylpropoxy)ethyl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropoxy)ethyl tribromoacetate is an organic compound with the molecular formula C7H11Br3O3 It is a derivative of tribromoacetic acid and is characterized by the presence of a tribromoacetate group attached to a 1-(2-methylpropoxy)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl tribromoacetate typically involves the esterification of tribromoacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropoxy)ethyl tribromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tribromoacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: The tribromoacetate group can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Production of tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: Formation of less brominated or debrominated products.
Applications De Recherche Scientifique
1-(2-Methylpropoxy)ethyl tribromoacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropoxy)ethyl tribromoacetate primarily involves its reactivity as an ester. Upon hydrolysis, it releases tribromoacetic acid, which can act as an alkylating agent. The molecular targets and pathways involved include:
Enzyme Inhibition: Tribromoacetic acid can inhibit enzymes by alkylating nucleophilic residues in the active site.
Cellular Pathways: The compound may interfere with cellular processes by modifying proteins and other biomolecules through alkylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of the 1-(2-methylpropoxy)ethyl group.
Methyl tribromoacetate: Contains a methyl group in place of the 1-(2-methylpropoxy)ethyl group.
Propyl tribromoacetate: Features a propyl group instead of the 1-(2-methylpropoxy)ethyl group.
Uniqueness
1-(2-Methylpropoxy)ethyl tribromoacetate is unique due to the presence of the 1-(2-methylpropoxy)ethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
143414-14-6 |
|---|---|
Formule moléculaire |
C8H13Br3O3 |
Poids moléculaire |
396.90 g/mol |
Nom IUPAC |
1-(2-methylpropoxy)ethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C8H13Br3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3 |
Clé InChI |
SRXZUIJFZLXIBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(C)OC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)





